molecular formula C10H8ClF3O2 B2944288 Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate CAS No. 1250104-84-7

Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate

Cat. No.: B2944288
CAS No.: 1250104-84-7
M. Wt: 252.62
InChI Key: GGQGJMSEBBENKX-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a chloroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate typically involves the esterification of 2-chloro-2-[4-(trifluoromethyl)phenyl]acetic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The chloro group in the compound can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted derivatives with amine or thiol groups.

Scientific Research Applications

Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.

Comparison with Similar Compounds

    Methyl 2-(2-chloro-4-fluorophenyl)acetate: Similar structure with a fluorine atom instead of a trifluoromethyl group.

    Methyl {2-chloro-6-[4-(trifluoromethyl)phenyl]-4-pyridinyl}acetate: Contains a pyridine ring in addition to the trifluoromethylphenyl group.

Uniqueness: Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties, enhancing its reactivity and stability compared to similar compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules.

By understanding the properties, preparation methods, chemical reactions, applications, and mechanism of action of this compound, researchers can better utilize this compound in various scientific and industrial endeavors.

Properties

IUPAC Name

methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-16-9(15)8(11)6-2-4-7(5-3-6)10(12,13)14/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQGJMSEBBENKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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